molecular formula C6H4Cl2 B032888 1,2-Dichlorobenzene-D4 CAS No. 2199-69-1

1,2-Dichlorobenzene-D4

Cat. No. B032888
CAS RN: 2199-69-1
M. Wt: 151.02 g/mol
InChI Key: RFFLAFLAYFXFSW-RHQRLBAQSA-N
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Description

Synthesis Analysis

The synthesis of derivatives from 1,2-dichlorobenzenes has been demonstrated through various methods. A notable method involves the use of a hybrid metal of Mg and CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone (DMI), which allows for a practical and safe synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene, achieving high yields under mild conditions without requiring toxic HMPA (Kitamura, Gondo, & Katagiri, 2013).

Molecular Structure Analysis

Studies on the molecular structure of dichlorobenzene derivatives, including 1,2-dichlorobenzene-D4, have used techniques such as electron diffraction and NMR to determine the molecular geometries and electronic structures. These studies have provided detailed insights into the structural distortions caused by chlorine substituents, revealing how these distortions affect bond lengths and angles within the molecule (Onda, Ueda, Atsuki, Yamaguchi, & Yamaguchi, 1986).

Scientific Research Applications

Environmental Exposure and Effects

1,2-Dichlorobenzene is a volatile organic compound identified in car air fresheners, suggesting its contribution to indoor air contamination and potential exposure risks (Elliott & Loomis, 2008).

Industrial and Solvent Use

This chemical serves as an intermediate in the production of 3,4-dichloronitrobenzene, primarily used in industrial applications and as a solvent in isocyanate production (Knecht & Lewalter, 2012). Its presence in workplaces requires careful monitoring due to potential health impacts.

Degradation and Treatment Techniques

Studies have explored the degradation of 1,4-dichlorobenzene in water through methods like photolysis, photocatalysis, and sonolysis, highlighting advanced oxidation techniques for its removal and the potential for practical applications (Selli et al., 2008).

Analytical and Computational Studies

The compound's structural and electronic properties have been examined through experimental and theoretical studies, revealing insights into its molecular interactions, vibrational characteristics, and computational models for better understanding its behavior and applications (Vennila et al., 2018).

Photocatalytic Applications

Research on photocatalytic decomposition of 1,2-dichlorobenzene has examined various parameters like ozone addition, treatment time, and irradiation sources, contributing to the understanding of its removal from environments (Lu et al., 2012).

Sensor Development

Efforts in developing sensitive chemi-sensors based on solvothermally prepared nanocubes have been reported, focusing on the detection of 1,2-dichlorobenzene for environmental safety and health care fields (Rahman et al., 2018).

Safety And Hazards

1,2-Dichlorobenzene-D4 is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2-dichloro-3,4,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFLAFLAYFXFSW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944591
Record name 1,2-Dichloro(~2~H_4_)benzene
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Molecular Weight

151.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pleasant odor; [NTP] Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name o-Dichlorobenzene-d4
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Product Name

1,2-Dichlorobenzene-D4

CAS RN

2199-69-1
Record name 1,2-Dichlorobenzene-d4
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Record name o-Dichloro(2H4)benzene
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Record name 1,2-Dichloro(~2~H_4_)benzene
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Record name o-dichloro(2H4)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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